

Pelecopan clinical trial results vs research data

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Compound Focus: Pelecopan

CAS No.: 2378380-49-3

Cat. No.: S12864284

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Pelecopan at a Glance

The table below summarizes the key information on **Pelecopan's** status and profile.

Aspect	Details
Other Names	BCX-9930 [1]
Originator Company	BioCryst Pharmaceuticals [1]
Latest Development Status	Discontinued (as of January 2025) [1]
Discontinued Indications	IgA nephropathy, Membranoproliferative glomerulonephritis, Nephrosis, Paroxysmal nocturnal haemoglobinuria (PNH) [1]
Mechanism of Action	Selective, orally active inhibitor of complement factor D [2] [3]

Research and Preclinical Data

Although clinical trial results are not available, quantitative data from preclinical research illustrates the drug's potential.

Summary of Preclinical Bioactivity

Pelecopan demonstrated potent and selective inhibition of the complement system's alternative pathway in non-clinical settings [2] [3] [4].

Assay Description	IC50 (Half-maximal inhibitory concentration)
Inhibition of purified human factor D [2] [3] [4]	14.3 nM
Inhibition of factor D's activity against C3b-bound factor B [2]	28.1 nM
Inhibition of alternative pathway-mediated hemolysis of rabbit erythrocytes [2] [4]	29.5 nM
Suppression of C3 fragment deposition on PNH erythrocytes [2]	39.3 nM
Inhibition of human serine proteases (e.g., thrombin, activated protein C) [3]	>28 µM

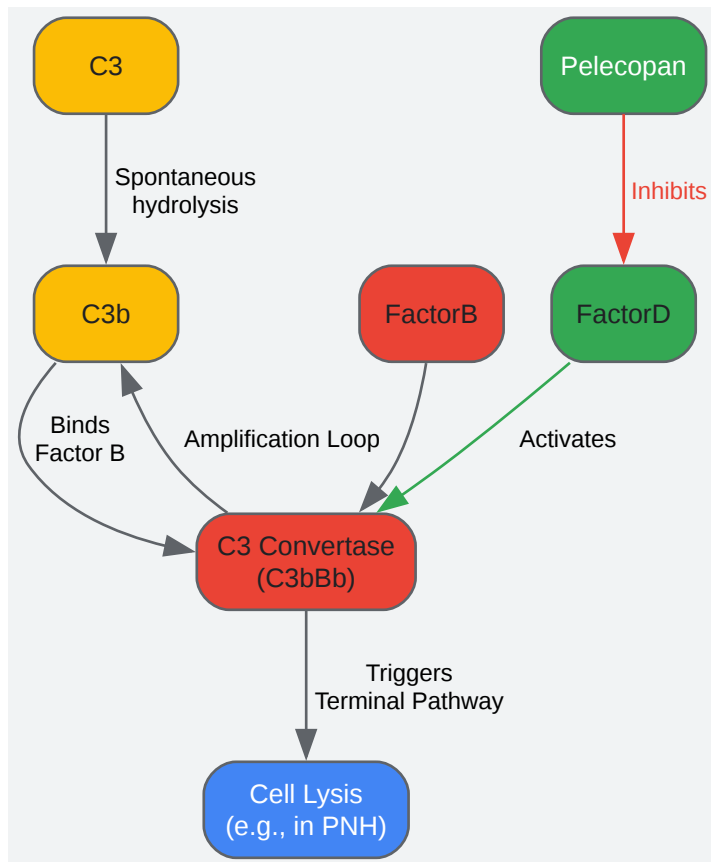
Detailed Experimental Protocols

The key experiments that generated the data above were conducted as follows:

- **In Vitro Enzymatic Assay** [2]: The inhibitory activity of **Pelecopan** against purified human complement factor D was measured. The assay determined the concentration required to reduce the enzyme's proteolytic activity by 50% (IC50).
- **In Vitro Hemolysis Assay** [2]: Rabbit red blood cells were exposed to the human complement system in serum. **Pelecopan** was added to measure its potency in preventing complement-mediated cell lysis, a key process in diseases like PNH.
- **Ex Vivo Assay in Primates** [3]: Rhesus monkeys were administered **Pelecopan** orally (100 and 200 mg, twice daily). Blood samples were then taken, and the serum was tested to confirm that the drug successfully suppressed alternative pathway activity in a living organism.

Pelecopan's Role in the Complement System and Drug Landscape

Pelecopan was designed to target a specific part of the innate immune system known as the complement system. The following diagram illustrates its mechanism of action within the alternative pathway.



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Pelecopan was part of a broader wave of research into complement-targeted therapies. A 2023 scientific review listed it alongside other investigational drugs (**iptacopan**, **vemircopan**, **ravulizumab**, etc.) being evaluated for IgA nephropathy (IgAN), highlighting the scientific community's interest in this approach [5]. The **alternative pathway** is a major driver of kidney damage in IgAN, and inhibiting it was seen as a promising strategy [5].

Interpretation for Researchers

The available data suggests that **Pelecopan** was a **potent and specific factor D inhibitor in preclinical research**, but its clinical development was halted. For researchers, this underscores that strong preclinical data does not always predict clinical success. The reasons for discontinuation are not detailed in the search results but are common in drug development, including lack of efficacy, safety concerns, or strategic portfolio decisions.

For your work, this means:

- **Pelecopan's data** is useful for understanding the pharmacology of factor D inhibition.
- **Clinical context** is provided by other complement inhibitors that have progressed further, such as iptacopan (a factor B inhibitor) or C5 inhibitors like eculizumab/ravulizumab [5].

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References

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